molecular formula C9H12F3N3O B2868181 2-(2-Aminobutan-2-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one CAS No. 1341412-63-2

2-(2-Aminobutan-2-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one

Cat. No. B2868181
CAS RN: 1341412-63-2
M. Wt: 235.21
InChI Key: NHBXFGCTPLXUPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Aminobutan-2-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one, also known as TAK-659, is a small molecule inhibitor that has been extensively studied due to its potential therapeutic applications.

Mechanism of Action

2-(2-Aminobutan-2-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one works by inhibiting the activity of BTK, which is a key component of B-cell receptor signaling. This pathway is important for the survival and growth of B-cells, which are involved in the immune response. By inhibiting BTK, this compound can induce apoptosis of B-cells and inhibit the growth of B-cell malignancies.
Biochemical and Physiological Effects
This compound has been shown to be a potent inhibitor of BTK, with an IC50 value of 0.85 nM. It has also been shown to be selective for BTK over other kinases, with minimal off-target effects. In preclinical studies, this compound has been shown to inhibit the growth of B-cell malignancies and induce apoptosis of B-cells. In addition, this compound has been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2-Aminobutan-2-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one is its potent and selective inhibition of BTK, which makes it a promising candidate for the treatment of B-cell malignancies. However, one limitation of this compound is its potential toxicity, as inhibition of BTK can also affect the function of other immune cells. In addition, this compound may have limited efficacy in patients with mutations in BTK or other components of the B-cell receptor signaling pathway.

Future Directions

There are several future directions for the study of 2-(2-Aminobutan-2-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one. One area of research is the development of combination therapies that target multiple components of the B-cell receptor signaling pathway. Another area of research is the identification of biomarkers that can predict response to this compound and other BTK inhibitors. Finally, the development of this compound analogs with improved pharmacokinetic properties and reduced toxicity is an area of active research.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has shown promise as a potential treatment for B-cell malignancies. Its potent and selective inhibition of BTK makes it a promising candidate for further study. However, its potential toxicity and limited efficacy in certain patient populations should be taken into consideration when developing new therapies. Further research is needed to fully understand the potential of this compound and other BTK inhibitors for the treatment of B-cell malignancies.

Synthesis Methods

2-(2-Aminobutan-2-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one can be synthesized through a multi-step process that involves the reaction of 2-amino-2-butanol with trifluoromethyl ketone to produce 2-(2-amino-but-2-yl)-4,4,4-trifluoro-3-ketobutyronitrile. This intermediate is then reacted with guanidine hydrochloride to form this compound.

Scientific Research Applications

2-(2-Aminobutan-2-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of the protein kinase BTK, which is involved in B-cell receptor signaling. This makes this compound a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma.

properties

IUPAC Name

2-(2-aminobutan-2-yl)-4-(trifluoromethyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3O/c1-3-8(2,13)7-14-5(9(10,11)12)4-6(16)15-7/h4H,3,13H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBXFGCTPLXUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=NC(=CC(=O)N1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.